An In-Depth Technical Guide to 2,5-Diaminobenzene-1,4-diol Dihydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5-Diaminobenzene-1,4-diol Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diaminobenzene-1,4-diol, commonly handled as its more stable dihydrochloride salt (CAS RN: 24171-03-7), is a versatile aromatic compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a hydroquinone ring substituted with two amino groups, imparts a high degree of reactivity and functionality. This guide provides a comprehensive overview of the chemical and physical properties of 2,5-diaminobenzene-1,4-diol dihydrochloride, detailed synthesis protocols, analytical characterization methods, safety and handling procedures, and its key applications, particularly in the development of high-performance polymers.
Introduction: A Multifunctional Building Block
2,5-Diaminobenzene-1,4-diol dihydrochloride is an organic salt with a symmetrical arrangement of electron-donating amino (-NH₂) and hydroxyl (-OH) groups on a benzene ring. This substitution pattern makes the molecule highly susceptible to oxidation in its free base form; thus, it is typically produced and utilized as the more stable dihydrochloride salt.[1] The protonation of the amino groups enhances stability and simplifies handling.
The primary utility of this compound lies in its role as a monomer for the synthesis of advanced polymers, most notably polybenzoxazoles (PBOs).[2] These polymers are renowned for their exceptional thermal stability, high tensile strength, and chemical resistance, making them suitable for demanding applications in aerospace, defense, and electronics.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,5-diaminobenzene-1,4-diol dihydrochloride is paramount for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 24171-03-7 | [4][5] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [2][5] |
| Molecular Weight | 213.06 g/mol | [2][5] |
| Appearance | Solid, often described as a gray to brown powder. | [1] |
| Melting Point | >300 °C | [3] |
| Purity | Commercially available in various purities, typically ≥90% or higher. | [5] |
| Solubility | Soluble in water. | [1] |
| Stability | Air sensitive; may discolor on storage. More stable than the free base. | [6] |
Synthesis and Purification
The synthesis of 2,5-diaminobenzene-1,4-diol dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective method involves the catalytic hydrogenation of a dinitro precursor.
Synthetic Pathway: Catalytic Hydrogenation
The core of this synthesis is the reduction of the two nitro (-NO₂) groups of a substituted dinitrobenzene to amino (-NH₂) groups.
Caption: General synthesis workflow for 2,5-Diaminobenzene-1,4-diol Dihydrochloride.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods and should be performed by qualified personnel in a controlled laboratory setting.[2]
Materials:
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1,4-dihydroxy-2-chloro-2,5-dinitrobenzene
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Glacial acetic acid
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Sodium acetate (NaOAc)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
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Concentrated hydrochloric acid (HCl)
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Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Deionized water
Procedure:
-
Reaction Setup: In a high-pressure autoclave (e.g., Hastelloy C), combine 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene (0.5 moles), glacial acetic acid (400 mL), sodium acetate (0.5 moles), 10% Pd/C (approx. 7.0 g), and water (100 mL).[2]
-
Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 400 psi. Maintain the reaction temperature between 40-50 °C. The hydrogen pressure should be kept between 100-400 psi throughout the reaction.[2]
-
Reaction Monitoring: The reaction is complete when hydrogen consumption ceases.[2]
-
Workup and Salt Formation: Cool the reactor to room temperature. Carefully vent the reactor and add 400 mL of concentrated hydrochloric acid containing 10 g of SnCl₂·2H₂O. The stannous chloride is added to prevent oxidation of the product.[2]
-
Isolation and Purification:
-
Filter the mixture to separate the crude product and the catalyst.[2]
-
Dissolve the crude product in approximately 200 g of water at 85 °C and filter to remove the catalyst.[2]
-
To the filtrate, add 100-300 mL of water and 500 mL of concentrated HCl to precipitate the dihydrochloride salt.[2]
-
The product can be further purified by recrystallization from the same solvent system to yield high-purity 2,5-diaminobenzene-1,4-diol dihydrochloride.[2]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
While publicly available experimental spectra for 2,5-diaminobenzene-1,4-diol dihydrochloride are limited, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Due to the symmetry of the molecule, a single peak is expected for the two aromatic protons. The chemical shift would be influenced by the electron-donating effects of the amino and hydroxyl groups and the deshielding effect of the aromatic ring.
-
Broad signals corresponding to the protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups would also be present. These peaks are often exchangeable with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Three distinct signals are anticipated in the aromatic region: one for the carbons bearing the amino groups, one for the carbons with the hydroxyl groups, and one for the remaining aromatic carbons.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A reference FTIR spectrum (KBr wafer) is noted in the PubChem database.[2]
-
Characteristic absorption bands would include:
-
Broad O-H stretching vibrations from the hydroxyl groups and N-H stretching from the ammonium groups, typically in the range of 3200-3600 cm⁻¹.
-
N-H bending vibrations around 1600 cm⁻¹.
-
C-O stretching vibrations around 1200 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
-
-
-
UV-Vis (Ultraviolet-Visible Spectroscopy):
-
The presence of the aromatic chromophore with multiple auxochromes (-OH, -NH₂) is expected to result in strong UV absorption. The absorption maxima would likely be shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene due to the electron-donating nature of the substituents.
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Reactivity and Applications
The chemical reactivity of 2,5-diaminobenzene-1,4-diol dihydrochloride is centered around its amino and hydroxyl functional groups, making it a valuable monomer in polycondensation reactions.
Caption: Key application areas for 2,5-Diaminobenzene-1,4-diol Dihydrochloride.
High-Performance Polymers (Polybenzoxazoles)
The most significant application of this compound is in the synthesis of trans-PBO. The reaction with dicarboxylic acids or their derivatives, such as terephthaloyl chloride, under dehydrating conditions leads to the formation of the rigid-rod polymer. The resulting fibers exhibit:
-
Exceptional Thermal Stability: Stable at high temperatures.[2]
-
High Tensile Strength and Modulus: Superior mechanical properties.[2]
-
Chemical Inertness: Resistant to a wide range of chemicals.
Emerging Applications
-
Organic Electronics: The hydroquinone moiety provides redox activity, making it a candidate for use in organic electrode materials for rechargeable batteries and as a building block for organic semiconductors.[1]
-
Metal-Organic Frameworks (MOFs): The functional groups can act as coordination sites for metal ions, enabling its use as an organic linker in the construction of porous MOFs for gas storage and catalysis.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-diaminobenzene-1,4-diol dihydrochloride.
-
Hazard Identification:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
-
Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
2,5-Diaminobenzene-1,4-diol dihydrochloride is a pivotal chemical intermediate with a well-defined role in the synthesis of high-performance materials. Its unique chemical structure offers a platform for creating robust polymers with exceptional properties. While its synthesis and primary applications are well-established, further exploration into its use in organic electronics and porous materials presents exciting avenues for future research and development. A comprehensive understanding of its chemical properties, synthesis, and handling is crucial for unlocking its full potential in advanced applications.
References
-
ChemBK. (n.d.). 2,5-Diaminobenzene-1,4-diol dihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14618269, 2,5-Diamino-1,4-benzenedithiol Dihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736297, 2,5-Diaminobenzene-1,4-diol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diaminohydrochinon-dihydrochlorid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 24171-03-7, 2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,5-diaminobenzene-1,4-diol,dihydrochloride. Retrieved from [Link]
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- 2. 2,5-Diaminohydroquinone dihydrochloride | C6H10Cl2N2O2 | CID 16212088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2,5-Diaminobenzene-1,4-diol dihydrochloride | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 2,5-Diaminohydroquinone dihydrochloride, 97% 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
